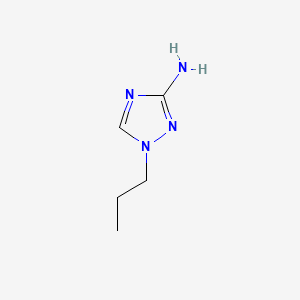

1H-1,2,4-Triazol-3-amine, 1-propyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fully substituted 1H-1,2,4-triazol-3-amines, including derivatives like "1H-1,2,4-Triazol-3-amine, 1-propyl-", can be achieved through metal- and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. This method is notable for its broad substrate scope, mild reaction conditions, and environmental friendliness, offering a straightforward approach to a diverse array of triazoles without the need for external catalysts or harsh reagents (Guo et al., 2021).

Applications De Recherche Scientifique

Green Synthesis and Photophysical Properties

1H-1,2,4-Triazol-3-amines, including 1-propyl derivatives, have been synthesized through a metal- and oxidant-free green method. This environmentally friendly approach produces a broad range of fully substituted 1H-1,2,4-triazol-3-amines. The synthesized compounds have notable fluorescence and aggregation-induced emission properties, making them potentially valuable in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Microwave-Assisted Synthesis for Diverse Compounds

The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides demonstrates the usefulness of 1,2,4-triazole derivatives in preparing structurally diverse compounds. This method is significant in medicinal and agricultural chemistry, where 5-amino-1,2,4-triazoles serve as a key building block (Tan, Lim, & Dolzhenko, 2017).

Regioselective Synthesis in Pharmaceuticals

1,2,4-Triazoles, including variants of 1-propyl-1H-1,2,4-triazol-3-amine, play a critical role in pharmaceuticals, agrochemicals, and material science. A practical, regioselective synthesis method utilizing amine oxidase-inspired catalysis has been developed, highlighting the compound's versatility in these fields (Thorve, Maji, & Maji, 2023).

Industrial Applications

1H-1,2,4-Triazol-3-amines have broad industrial applications. They are used in agriculture for producing plant protection products, in medicine for drugs with hepatoprotective, antioxidant, and anti-ischemic activity, and in the production of high-energy substances like explosives and propellants. Their high reactivity and diverse utility make them valuable in various industrial processes (Nazarov et al., 2022).

Structural Studies and Crystallography

Structural studies of 4-amino-3-butyl-1,2,4-triazole-5-thione and related derivatives have provided insights into their crystallography. These studies are crucial for understanding the molecular interactions and properties of these compounds, which can be applied in various scientific fields (Belcher & Squattrito, 2006).

Energetic Material Research

Research into imidazole, 1,2,4-triazole, and tetrazole-based molecules, including 1H-1,2,4-triazol-3-amines, focuses on their applications in nitrogen-rich gas generators. The study of their energy performance, including heat of formation and detonation properties, is vital for their use in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).

Proton Conductivity Research

1H-1,2,4-Triazoles are being studied for their proton conducting performance. For instance, when 1H-1,2,4-triazole is introduced into the nanochannels of propyl amino functioned MCM-41, it shows excellent proton conductivity, which is promising for applications in intermediate temperature proton conductors (Wu, Li, & Zhang, 2017).

Propriétés

IUPAC Name |

1-propyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOWQPWDQMLRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207363 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazol-3-amine, 1-propyl- | |

CAS RN |

58661-95-3 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)